molecular formula C14H18BrNO2S B368882 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide CAS No. 433690-17-6

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide

Cat. No.: B368882
CAS No.: 433690-17-6
M. Wt: 344.27g/mol
InChI Key: UDWPVHDLXJKJHR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H18BrNO2S. This compound is characterized by the presence of a bromine atom, a cyclohexenyl group, and a benzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of cyclohexenone derivatives.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The cyclohexenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
  • 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

Uniqueness

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the cyclohexenyl group provides structural rigidity and potential for further functionalization.

Properties

IUPAC Name

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWPVHDLXJKJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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